molecular formula C21H24FN3O3S B2426669 N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide CAS No. 897613-67-1

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide

Cat. No.: B2426669
CAS No.: 897613-67-1
M. Wt: 417.5
InChI Key: UYZBXYANDBFHNH-ZHACJKMWSA-N
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Description

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide is a complex organic compound that features a piperazine ring substituted with a 2-fluorophenyl group and a cinnamamide moiety

Mechanism of Action

Target of Action

The compound, also known as (2E)-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-phenylprop-2-enamide, is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It has been found to be more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, in a unique way. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Biochemical Pathways

The compound affects the transport of nucleosides across cell membranes by inhibiting ENTs. This can impact various biochemical pathways, particularly those involving nucleotide synthesis and adenosine function . The exact downstream effects would depend on the specific cellular context and the balance of nucleosides and nucleotides within the cell.

Result of Action

By inhibiting ENTs, the compound can disrupt the balance of nucleosides and nucleotides within the cell, potentially affecting various cellular processes. For instance, it could impact DNA replication and repair, RNA transcription, and signal transduction pathways involving adenosine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of the cinnamamide moiety, in particular, differentiates it from other piperazine derivatives and may contribute to its unique biological activity.

Biological Activity

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, molecular targets, and relevant experimental findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Piperazine Ring : A common motif in pharmacology, providing binding capabilities to various receptors.
  • Fluorophenyl Group : Enhances lipophilicity and binding affinity.
  • Sulfonamide Linkage : Often associated with biological activity, particularly in enzyme inhibition.
  • Cinnamamide Moiety : Known for its diverse biological effects.

The molecular formula is C20H24FN3O4SC_{20}H_{24}FN_3O_4S, with a molecular weight of 421.5 g/mol .

This compound exhibits its biological activity through several mechanisms:

  • Receptor Interaction : The piperazine ring allows for interaction with G-protein-coupled receptors (GPCRs), which are critical in many signaling pathways.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancerous processes, potentially affecting pathways related to cell proliferation and apoptosis .
  • Modulation of Signaling Pathways : It may influence pathways such as those mediated by AP-1 transcription factors, which are involved in cellular responses to stress and inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of cinnamamide derivatives, including this compound. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)< 0.1Significant cytotoxicity
HeLa (cervical cancer)1.35Comparable to gefitinib
B16-F10 (melanoma)0.86Reduced cell migration

In a xenograft mouse model, treatment with related compounds resulted in significant tumor growth inhibition without notable systemic toxicity .

Anti-inflammatory Activity

The compound's ability to inhibit specific enzymes suggests potential anti-inflammatory effects. This could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

  • In Vivo Studies : In a study involving xenograft models, this compound demonstrated a marked reduction in tumor size when administered at a dose of 5 mg/kg .
  • Structure-Activity Relationship (SAR) : Research into related compounds has established that modifications to the piperazine or cinnamamide moieties can significantly alter biological activity, emphasizing the importance of structural optimization in drug design .

Properties

IUPAC Name

(E)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3S/c22-19-8-4-5-9-20(19)24-13-15-25(16-14-24)29(27,28)17-12-23-21(26)11-10-18-6-2-1-3-7-18/h1-11H,12-17H2,(H,23,26)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZBXYANDBFHNH-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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